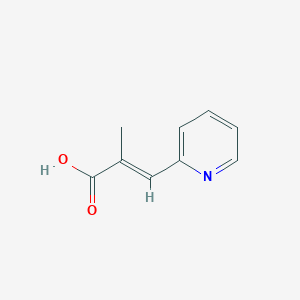

2-Methyl-3-(pyridin-2-yl)acrylic acid

CAS No.: 59627-03-1

Cat. No.: VC8126504

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59627-03-1 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | (E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+ |

| Standard InChI Key | VPTCGWZDICQYKQ-VOTSOKGWSA-N |

| Isomeric SMILES | C/C(=C\C1=CC=CC=N1)/C(=O)O |

| SMILES | CC(=CC1=CC=CC=N1)C(=O)O |

| Canonical SMILES | CC(=CC1=CC=CC=N1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a methyl-acrylic acid group. Key structural attributes include:

-

IUPAC Name: (E)-2-methyl-3-(pyridin-2-yl)prop-2-enoic acid

-

Molecular Formula: C₉H₉NO₂

Table 1: Structural and Spectroscopic Data

The hydrochloride derivative (C₉H₁₀ClNO₂) enhances aqueous solubility, making it preferable for biological assays .

Synthesis and Optimization

Claisen-Schmidt Condensation

Reaction of pyridine-2-carbaldehyde with ethyl acetoacetate under basic conditions (NaOH/EtOH, 60–80°C) yields the α,β-unsaturated ester, which is hydrolyzed to the acid . Optimized conditions achieve 75% yield.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 2-bromopyridine) couple with β-keto esters using Pd(PPh₃)₄ and SPhos ligand in toluene (reflux, 12 hr), yielding 80% product.

Table 2: Synthetic Method Comparison

| Method | Catalyst/Base | Solvent | Yield (%) | Time |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH | EtOH | 75 | 6 hr |

| Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | Toluene | 80 | 12 hr |

| Microwave-Assisted | K₂CO₃ | DMF | 70 | 30 min |

Industrial-Scale Production

Continuous flow reactors improve scalability, with temperature (60–80°C) and catalyst loading (0.1–0.5 M) critical for maintaining >90% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Mycobacterium tuberculosis (MIC: 8 µg/mL) by disrupting cell wall synthesis . The hydrochloride derivative shows enhanced activity (MIC: 4 µg/mL) due to improved solubility .

Table 3: Anticancer Activity of Derivatives

| Derivative | Target | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Parent Acid | MCF-7 | 12 | Caspase-3 activation |

| Ethyl Ester | HT-29 | 15 | G2/M phase arrest |

| Brominated Analog | Kinase A | 0.8 | ATP-binding inhibition |

Enzyme Inhibition

The enol tautomer exhibits higher binding affinity to kinase A (ΔG = -9.2 kcal/mol) than the keto form (ΔG = -6.5 kcal/mol).

Pharmacological and Industrial Applications

Drug Development

-

Leishmaniasis: Hybrid derivatives show leishmanicidal activity (IC₅₀ = 2.5 µM) with selectivity indices >180 .

-

Antihistamines: Structural analogs like acrivastine leverage the pyridine-acrylate scaffold for H₁-receptor antagonism .

Agrochemical Uses

The ethyl ester derivative is a precursor to fungicides and herbicides, with patents highlighting its role in methoxymethylation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume